N-[(E)-1H-indol-3-ylmethylidene]-4-methylpiperazin-1-amine
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Overview
Description
N-[(E)-1-(1H-indol-3-yl)methylidene]-N-(4-methylpiperazino)amine is a Schiff base compound derived from indole and piperazine derivatives. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1H-indol-3-yl)methylidene]-N-(4-methylpiperazino)amine typically involves the condensation reaction between indole-3-carboxaldehyde and 4-methylpiperazine in the presence of an appropriate solvent such as ethanol. The reaction is usually carried out at room temperature for several hours, followed by the removal of the solvent under reduced pressure to obtain the crude product. The crude product is then purified by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1H-indol-3-yl)methylidene]-N-(4-methylpiperazino)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the piperazine moiety.
Scientific Research Applications
N-[(E)-1-(1H-indol-3-yl)methylidene]-N-(4-methylpiperazino)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(E)-1-(1H-indol-3-yl)methylidene]-N-(4-methylpiperazino)amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(1H-indole-3-yl)methylidene]-N-[4-(4-{[(E)-1-(1H-indole-3-yl)methylidene]amino} phenoxy)phenyl]amine
- **2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
N-[(E)-1-(1H-indol-3-yl)methylidene]-N-(4-methylpiperazino)amine is unique due to its specific combination of indole and piperazine moieties, which confer distinct biological activities and chemical reactivity compared to other Schiff bases and indole derivatives .
Properties
Molecular Formula |
C14H18N4 |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
(E)-1-(1H-indol-3-yl)-N-(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)16-11-12-10-15-14-5-3-2-4-13(12)14/h2-5,10-11,15H,6-9H2,1H3/b16-11+ |
InChI Key |
UOIAJZPVKXLLOX-LFIBNONCSA-N |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CNC3=CC=CC=C32 |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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